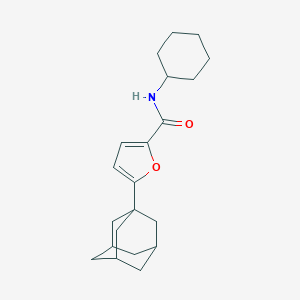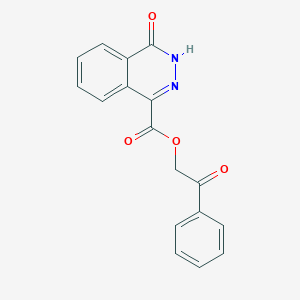![molecular formula C16H21N5O2S2 B299712 2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B299712.png)
2-[(3-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) is a complex organic compound featuring a triazole ring, which is known for its significant electronic properties.
Métodos De Preparación
The synthesis of 2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) typically involves multiple steps. One common method involves the reaction of phenyl-N-oxide with sodium azide to form N-azidoacetamide, followed by reduction and cyclization reactions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the triazole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in studying biological systems and processes.
Industry: The compound is used in the development of organic electronic devices and photovoltaic cells
Mecanismo De Acción
The mechanism of action of this compound involves its electronic properties, particularly the transformation between enol and keto forms after excited-state proton transfer. This transformation is crucial for its photophysical behavior, which is essential for its applications in organic electronics and photovoltaics . The molecular targets and pathways involved include various electronic transitions and proton transfer mechanisms .
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives, such as 2,2’-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol. These compounds share similar electronic properties but differ in their specific functional groups and applications. The uniqueness of 2,2’-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N,N-dimethylacetamide) lies in its specific combination of functional groups, which confer distinct electronic properties and reactivity .
Propiedades
Fórmula molecular |
C16H21N5O2S2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-[[5-[2-(dimethylamino)-2-oxoethyl]sulfanyl-1-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H21N5O2S2/c1-19(2)13(22)10-24-15-17-16(25-11-14(23)20(3)4)21(18-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
BUTDMAGBNWSGCC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
SMILES canónico |
CN(C)C(=O)CSC1=NN(C(=N1)SCC(=O)N(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)






![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![(6-CHLORO-4H-1,3-BENZODIOXIN-8-YL)METHYL [5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B299652.png)

